1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine
Description
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine is a cyclopropane-containing aromatic amine with a bromo-substituted trifluoromethylphenyl group. Its molecular formula is C₁₀H₈BrF₃N, yielding a molecular weight of 280.08 g/mol. The compound features a strained cyclopropane ring fused to a phenyl group substituted at the 2-position with bromine and the 5-position with a trifluoromethyl (-CF₃) group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine atom provides a handle for further functionalization via cross-coupling reactions. This compound is of interest in medicinal chemistry, particularly in the development of enzyme inhibitors, as cyclopropylamines are known to interact with biological targets such as β-secretase (BACE1) .
Properties
IUPAC Name |
1-[2-bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-8-2-1-6(10(12,13)14)5-7(8)9(15)3-4-9/h1-2,5H,3-4,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRJFMIRSFZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)C(F)(F)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl chloride with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylamines with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropylamines, while oxidation reactions can produce ketones or aldehydes.
Scientific Research Applications
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications:
Key Observations:
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound increases electron-withdrawing effects and lipophilicity compared to difluoromethyl (-CHF₂) or fluorine (-F) substituents .
- The bromine atom in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas fluorine or ketone groups limit this reactivity .
Pharmacological Relevance: Cyclopropylamines like the target compound and 1-(trifluoromethyl)cyclopropan-1-amine are critical in BACE1 inhibitor design, as the cyclopropane ring mimics transition states in enzymatic cleavage .
Physicochemical Properties :
- The ketone derivative (C₁₀H₈BrF₃O) has a higher molecular weight (281.07 g/mol) than the target compound but lacks the amine group, limiting its ability to form hydrochloride salts for improved solubility .
- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (246.12 g/mol) has a lower molecular weight due to the absence of CF₃ and cyclopropane, which may enhance blood-brain barrier penetration .
Biological Activity
1-[2-Bromo-5-(trifluoromethyl)phenyl]cyclopropan-1-amine, also known by its CAS number 1260797-00-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : CHBrFN
- Molecular Weight : 280.08 g/mol
- CAS Number : 1260797-00-9
Biological Activity Overview
This compound has shown promise in various biological assays, particularly in the fields of anti-cancer and anti-inflammatory research. Its unique structural features contribute to its interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of cyclopropane amines have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs).
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Enzyme | IC (µM) |
|---|---|---|
| This compound | Thymidylate Synthase | TBD |
| 1,3,4-Oxadiazole Derivative | HDAC | 0.10 |
| Other Cyclopropane Derivative | Topoisomerase II | TBD |
Note: TBD = To Be Determined based on ongoing studies.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been explored, with preliminary results suggesting it may inhibit pro-inflammatory cytokine production. This could be beneficial in treating conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the bromine and trifluoromethyl groups significantly affects its binding affinity to target proteins.
Key SAR Insights:
- Bromine Substitution : Enhances lipophilicity and potential interactions with hydrophobic pockets in target enzymes.
- Trifluoromethyl Group : Increases metabolic stability and may influence the electronic properties of the molecule.
Case Studies
Several studies have investigated the biological effects of this compound or related analogs:
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various cyclopropane derivatives on cancer cell lines. The findings suggested that modifications at the phenyl ring could enhance cytotoxicity against specific cancer types.
- Mechanistic Insights : Research into the mechanism of action revealed that compounds similar to this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
